1-Benzyl-4-methylpiperidine-4-carbonitrile
Overview
Description
1-Benzyl-4-methylpiperidine-4-carbonitrile: is a chemical compound with the molecular formula C14H18N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylpiperidine-4-carbonitrile can be synthesized through several methods.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-methylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Benzyl ketones or aldehydes.
Reduction: Benzylamines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: 1-Benzyl-4-methylpiperidine-4-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also used in the development of new drugs targeting specific biological pathways .
Medicine: Its structure allows for modifications that can enhance its pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and modifications of the compound .
Comparison with Similar Compounds
1-Benzyl-4-phenylpiperidine-4-carbonitrile: This compound has a phenyl group instead of a methyl group, which can affect its chemical and biological properties.
1-Benzyl-4-piperidinecarbonitrile: Lacks the methyl group, leading to different reactivity and applications.
Uniqueness: 1-Benzyl-4-methylpiperidine-4-carbonitrile is unique due to its specific substitution pattern, which allows for a range of chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-benzyl-4-methylpiperidine-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-14(12-15)7-9-16(10-8-14)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYZOLVKZWGSBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20805817 | |
Record name | 1-Benzyl-4-methylpiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20805817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62718-32-5 | |
Record name | 4-Methyl-1-(phenylmethyl)-4-piperidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62718-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4-methylpiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20805817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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